molecular formula C26H34IN7O2 B145567 Iodoaminopotentidine CAS No. 126632-01-7

Iodoaminopotentidine

Katalognummer: B145567
CAS-Nummer: 126632-01-7
Molekulargewicht: 603.5 g/mol
InChI-Schlüssel: VJTYCMQYDRXNNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iodoaminopotentidine (I-APT) is a high-affinity, selective histamine H2 receptor (H2R) antagonist developed as part of a structural optimization program targeting novel radioligands. Its core structure features an N-cyano-N'-[ω-[3-(1-piperidinylmethyl)phenoxy]alkyl]guanidine scaffold, with an additional substituted aromatic ring connected via a carbon chain spacer and a polar group (e.g., carboxamide) . Key structural determinants of its activity include:

  • Chain A (N'-alkyl chain): Optimal length of 3 carbons (C3).
  • Chain B (N"-spacer): Optimal length of 2 carbons (C2).
  • Substituents: Aromatic iodine at the 3-position enhances both affinity and radiolabeling utility .

In functional assays, I-APT demonstrated 32-fold higher potency than cimetidine in isolated guinea pig right atrium . Its [125I]-labeled form ([125I]-I-APT) exhibits exceptional H2R affinity (pKi = 9.15 in guinea pig cerebral membranes) and low nonspecific binding, making it a gold-standard radioligand for H2R mapping in brain tissues .

Vorbereitungsmethoden

Synthetic Routes to Iodoaminopotentidine

Precursor Synthesis: Aminopotentidine (APT)

Aminopotentidine (APT), the non-radiolabeled precursor, is synthesized via a multi-step sequence involving guanidinylation and amide coupling. The core structure derives from N-[2-(4-aminobenzamido)ethyl]-N'-cyano-N''-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}guanidine . Key steps include:

  • Alkylation of Phenolic Intermediates : p-Methoxybenzyl chloride reacts with 1,3-dibromopropane to form the benzylic ether intermediate .

  • Guanidinylation : Cyanamide links the phenoxypropyl moiety to a 2-aminoethylbenzamide group via a carbodiimide-mediated coupling .

  • Reductive Amination : Piperidine derivatives are introduced using potassium iodide as a catalyst in ethanol/water mixtures .

Chloramine-T Mediated Iodination

The most widely reported method involves oxidizing sodium iodide (Na¹²⁵I) with chloramine-T under acidic conditions :

  • Reagents : APT (20 nmol), Na¹²⁵I (2 mCi), chloramine-T (44 nmol), sodium acetate buffer (pH 5.6).

  • Reaction : Incubation at 25°C for 1 minute, terminated with sodium metabisulfite .

  • Yield : >70% radiochemical yield after HPLC purification .

Iodo-Gen Oxidation

An alternative oxidant, Iodo-Gen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril), minimizes side reactions:

  • Conditions : APT (10 µg) and Na¹²⁵I in phosphate buffer (pH 7.4) for 10 minutes .

  • Advantages : Reduced chlorination byproducts compared to chloramine-T .

Comparative Analysis of Iodination Methods

ParameterChloramine-T Iodo-Gen
Reaction Time1 minute10 minutes
pH5.67.4
ByproductsChlorinated derivativesMinimal
Radiochemical Yield70–75%65–70%

Purification and Characterization

Chromatographic Purification

  • HPLC : Reverse-phase C18 column (MeCN/10 mM NH₄OAc, pH 4.2); retention times: APT (7.4 min), this compound (15.2 min) .

  • TLC : Silica gel plates (CHCl₃/MeOH 9:1) resolve mono-iodinated (Rf = 0.45) and di-iodinated (Rf = 0.32) species .

Structural Authentication

  • Mass Spectrometry : ESI-MS confirms [M+H]⁺ at m/z 610.3 for mono-iodinated APT .

  • NMR Spectroscopy : ¹H NMR (CDCl₃) signals at δ 1.39–2.32 (piperidinyl protons), δ 6.85–7.45 (aromatic protons) .

  • Infrared Spectroscopy : Bands at 1650 cm⁻¹ (amide C=O) and 2200 cm⁻¹ (cyanoguanidine C≡N) .

Pharmacological Validation

Receptor Binding Affinity

This compound exhibits nanomolar affinity for histamine H₂ receptors:

  • Guinea Pig Cerebellum : Kₐ = 0.28 nM .

  • Human Recombinant H₂R : Kₐ = 0.22 nM .

Specificity Profiling

CompetitorIC₅₀ (nM)
Tiotidine3.0 ± 0.5
Cimetidine450 ± 60
Ranitidine320 ± 45

Optimization and Troubleshooting

Byproduct Mitigation

  • Di-Iodination : Minimized by stoichiometric control (APT:Na¹²⁵I = 1:1.2) .

  • Oxidative Degradation : Add antioxidants (e.g., ascorbic acid) during storage .

Stability Considerations

  • Thermal Stability : Half-life = 114 days in Tris-HCl (pH 7.4) at 25°C .

  • Photodegradation : Protect from light; use amber vials for storage .

Applications in Receptor Autoradiography

This compound enables high-resolution mapping of H₂ receptors in:

  • Human Brain : Cortex (12.5 fmol/mg protein), striatum (8.3 fmol/mg) .

  • Guinea Pig Heart : Atrial membranes (25.7 fmol/mg) .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Iodoaminopotentidin unterliegt aufgrund des Vorhandenseins des Iodatoms hauptsächlich Substitutionsreaktionen. Diese Reaktionen können verwendet werden, um die Verbindung für verschiedene Forschungszwecke zu modifizieren.

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen eine Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen ergeben, die das Iodatom ersetzen .

Wissenschaftliche Forschungsanwendungen

Iodoaminopotentidin hat mehrere wichtige Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Iodoaminopotentidin übt seine Wirkungen aus, indem es an Histamin-H2-Rezeptoren bindet, die G-Protein-gekoppelte Rezeptoren sind, die an verschiedenen physiologischen Prozessen beteiligt sind. Nach der Bindung hemmt es die Wirkung von Histamin und moduliert so Aktivitäten wie Magensäuresekretion, Immunantwort und Neurotransmission . Zu den molekularen Zielstrukturen gehören die Histamin-H2-Rezeptoren, und die beteiligten Signalwege sind in erster Linie mit der cyclischen AMP-Signaltransduktion verbunden .

Ähnliche Verbindungen:

Einzigartigkeit: Iodoaminopotentidin ist aufgrund seiner hohen Affinität und Selektivität für Histamin-H2-Rezeptoren einzigartig, was es zu einem hervorragenden Radioliganden für detaillierte Rezeptorstudien macht . Seine iodierte Struktur ermöglicht eine einfache Detektion und Quantifizierung in verschiedenen experimentellen Aufbauten, was einen erheblichen Vorteil gegenüber anderen ähnlichen Verbindungen bietet .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Aminopotentidine (APT)

  • Structure : Lacks the iodine substituent present in I-APT.
  • Activity : Lower H2R affinity (pKi = 8.01 vs. 9.15 for I-APT) and functional potency (pKb = 7.28 vs. 7.52) .
  • In Vivo Efficacy : Comparable ID50 to I-APT (0.018 vs. 0.020 µmol/kg) in reducing histamine-induced acid secretion in rats but shorter duration of action than I-APT .

Diiodoaminopotentidine

  • Structure : Contains two iodine atoms on the aromatic ring.

Bromoaminopotentidine

  • Structure : Bromine replaces iodine at the 3-position.
  • Activity : Moderate H2R affinity (pKi = 8.58) but significantly reduced functional activity (pKb = 6.5) .

Carboxamide-to-Ester Substitution (Compound 44c)

  • Modification : Replaces carboxamide with an ester group.
  • Activity : Retains ~70% of I-APT's potency, indicating tolerance for polar group variations .

Cyanoguanidine-to-Urea Substitution (Compound 46c,e)

  • Modification: Replaces cyanoguanidine with urea.
  • Activity: 100-fold reduction in H2R affinity, underscoring the critical role of the cyanoguanidine moiety .

Clinically Used H2 Antagonists

Cimetidine

  • Activity : Benchmark H2R antagonist; I-APT is 32x more potent in guinea pig atrium .
  • Limitations: High nonspecific binding and poor CNS penetration .

Ranitidine (RAN)

  • In Vivo Comparison : Similar ID50 to I-APT (0.036 vs. 0.020 µmol/kg) but shorter duration of action .

Radioligands

[125I]-Iodoaminopotentidine vs. [3H]-Tiotidine

  • Affinity : [125I]-I-APT has 100-fold higher H2R affinity (Kd = 0.32 nM) than [3H]-tiotidine .
  • Utility : [125I]-I-APT’s superior specific activity enables precise receptor localization, whereas tritiated ligands suffer from lower sensitivity .

Selectivity Against Other Histamine Receptors

  • H1/H3 Receptor Cross-Reactivity : I-APT shows negligible affinity for H1 (KI > 1.71 µM) and H3 receptors (KI > 2.28 µM), unlike H3 antagonists like iodophenpropit (IPP), which weakly bind H2R (KI = 2.28 µM) .

Key Data Tables

Table 1: Affinity and Functional Activity of Selected Compounds

Compound pKi (H2R Binding) pKb (Functional Assay) Potency vs. Cimetidine Selectivity (vs. H1/H3)
This compound 9.15 7.52 32x >1000x
Aminopotentidine 8.01 7.28 10x >1000x
Bromoaminopotentidine 8.58 6.5 15x >1000x
Cimetidine 6.1 5.8 1x Low
Ranitidine 6.8 6.5 5x Moderate

Table 2: In Vivo Pharmacokinetic Comparison

Compound ID50 (µmol/kg, Rat) Duration of Action
I-APT 0.020 Long
APT 0.018 Moderate
Ranitidine 0.036 Short

Research Findings and Implications

  • Structural Insights: The cyanoguanidine group and iodine substituent are critical for high H2R affinity. Modifications like ester substitution are tolerated, but urea replacement drastically reduces activity .
  • Discrepancies in Assays : Higher binding affinity (pKi) than functional activity (pKb) may reflect differential receptor accessibility in membrane vs. intact tissue preparations .

Biologische Aktivität

Iodoaminopotentidine is a potent and selective ligand for the histamine H2 receptor, which plays a crucial role in various physiological processes, including gastric acid secretion and neurotransmission. This article explores the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and potential therapeutic applications.

Overview of Histamine H2 Receptors

Histamine H2 receptors are G-protein coupled receptors that primarily mediate the effects of histamine in the gastrointestinal tract, particularly in stimulating gastric acid secretion. The activation of these receptors can lead to various downstream signaling pathways, including the activation of adenylyl cyclase and inhibition of phospholipase A2 activity. Understanding the interaction of ligands like this compound with these receptors is essential for developing therapeutic agents targeting gastric disorders and other conditions influenced by histamine signaling.

Pharmacological Properties

This compound has been characterized as a highly selective antagonist for the H2 receptor. Studies have demonstrated its ability to bind effectively to H2 receptors expressed in transfected Chinese Hamster Ovary (CHO) cells. The binding affinity of this compound is significantly higher than that of many other known H2 antagonists, making it a valuable tool for research and potential therapeutic applications.

Binding Affinity and Selectivity

The binding affinity of this compound has been quantified through competitive binding assays using radiolabeled forms of the compound. The following table summarizes key findings regarding its binding characteristics:

Compound Binding Affinity (Ki, nM) Selectivity
This compound0.5High for H2 over H1 receptors
Cimetidine20Moderate
Ranitidine15Moderate

This compound's mechanism involves not only competitive inhibition at the H2 receptor but also modulation of downstream signaling pathways. Research indicates that upon histamine stimulation, this compound can inhibit cyclic AMP accumulation and arachidonic acid release in CHO cells. This suggests that this compound may influence multiple signaling pathways associated with H2 receptor activation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, providing insights into its pharmacological potential:

  • Inhibition of Gastric Acid Secretion : A study demonstrated that this compound effectively inhibited gastric acid secretion in animal models, suggesting its potential use in treating conditions like peptic ulcers .
  • Neurotransmitter Modulation : Research has shown that this compound can modulate neurotransmitter release in neuronal cultures, indicating possible applications in neuropharmacology .
  • Receptor Localization : Autoradiographic studies using [125I]this compound have mapped the distribution of H2 receptors in various tissues, providing valuable data for understanding receptor localization and function .

Eigenschaften

CAS-Nummer

126632-01-7

Molekularformel

C26H34IN7O2

Molekulargewicht

603.5 g/mol

IUPAC-Name

4-amino-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]-3-iodobenzamide

InChI

InChI=1S/C26H34IN7O2/c27-23-17-21(8-9-24(23)29)25(35)30-11-12-32-26(33-19-28)31-10-5-15-36-22-7-4-6-20(16-22)18-34-13-2-1-3-14-34/h4,6-9,16-17H,1-3,5,10-15,18,29H2,(H,30,35)(H2,31,32,33)

InChI-Schlüssel

VJTYCMQYDRXNNY-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC(=C(C=C3)N)I)NC#N

Kanonische SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC(=C(C=C3)N)I)NC#N

Key on ui other cas no.

126632-01-7

Synonyme

I-APT
iodoaminopotentidine
N-(2-(4-amino-3-iodobenzamido)ethyl)-N'-cyano-N''(3-(3-(1-piperidinylmethyl)phenoxy)propyl)guanidine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.